molecular formula C9H8BrNS B8405137 3-[(3-Bromophenyl)thio]propionitrile

3-[(3-Bromophenyl)thio]propionitrile

Cat. No. B8405137
M. Wt: 242.14 g/mol
InChI Key: BQTYBNJWNDKHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Bromophenyl)thio]propionitrile is a useful research compound. Its molecular formula is C9H8BrNS and its molecular weight is 242.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Bromophenyl)thio]propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Bromophenyl)thio]propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

3-(3-bromophenyl)sulfanylpropanenitrile

InChI

InChI=1S/C9H8BrNS/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,6H2

InChI Key

BQTYBNJWNDKHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromothiophenol (10 g, 52.9 mmmol) was dissolved in acrylonitrile (11.28 g, 213 mmol). Triton B (1 mL) was added, at which time the reaction mixture became exothermic and began to reflux without added heat. The mixture was allowed to cool to room temperature, poured into cold aqueous sodium hydroxide (2%; 200 mL), and extracted with diethyl ether. The organic layer was dried, filtered and evaporated to provide 12 g (93%) of 3-[(3-bromophenyl)thio]propionitrile as a tan oil; 1H NMR (CDCl3) δ7.54 (s, 1H), 7.42 (d, 1H), 7.32 (d, 1H), 7.25-7.15 (m, 2H), 3.15 (t, 2H), 2.62 (t, 2H); Mass spectrum m/z 261, 259 (M+NH4).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.